

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Manoalide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Manoalide**

Cat. No.: **B158911**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoalide, a sesterterpenoid of marine origin, has garnered significant attention within the scientific community for its potent anti-inflammatory, analgesic, and antibiotic properties.^[1] First isolated from the Pacific sponge *Luffariella variabilis*, its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical and biological data of **manoalide**. Detailed experimental protocols for its isolation are presented, along with a depiction of its inhibitory action on PLA2 signaling pathways, to serve as a valuable resource for researchers in natural product synthesis, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Manoalide (IUPAC name: (2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one) is a complex sesterterpenoid with the molecular formula C₂₅H₃₆O₅.^[2] Its structure is characterized by three key functional domains: a γ -hydroxybutenolide ring, an α -hydroxydihydropyran ring, and a hydrophobic trimethylcyclohexenyl side chain.

The absolute stereochemistry of **manoalide** has been determined through extensive spectroscopic analysis and confirmed by total synthesis. The molecule possesses several

chiral centers, with the key stereochemical assignments being crucial for its biological activity. The established absolute configuration is presented below:

Key Stereocenters:

- C2': R configuration
- C6': R configuration
- C2'': R configuration

The (E)-configuration of the double bond in the hydrophobic side chain is also a critical structural feature. The interplay of these stereocenters and functional groups dictates the specific interaction of **manoalide** with its biological targets.

Physicochemical and Biological Data

The following tables summarize the key quantitative data reported for **manoalide**.

Table 1: Physicochemical Properties of **Manoalide**

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₆ O ₅	[2]
Molecular Weight	416.55 g/mol	[2]
IUPAC Name	(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one	[2]
CAS Number	75088-80-1	[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Manoalide**

(Detailed, tabulated ¹H and ¹³C NMR data with chemical shifts and coupling constants are not readily available in the searched literature. Researchers should refer to specialized

spectroscopic databases or primary literature for this information.)

Table 3: Specific Rotation of **Manoalide**

(A specific optical rotation value ($[\alpha]D$) for **manoalide** is not consistently reported in the readily available literature. This value is essential for characterizing the enantiomeric purity of synthetic or isolated samples.)

Table 4: In Vitro Inhibitory Activity of **Manoalide** against Phospholipase A2 (PLA2)

PLA2 Source	IC50 Value (μM)
Bee Venom (<i>Apis mellifera</i>)	~0.12
Rattlesnake Venom	0.7
Cobra Venom	1.9
Porcine Pancreas	~30
Macrophage-like P388D1 cells	16

Experimental Protocols

Isolation of Manoalide from *Luffariella variabilis*

The following protocol is a general guide for the isolation of **manoalide** from its natural source, the marine sponge *Luffariella variabilis*. Yields and specific chromatographic conditions may vary depending on the collection site and the specific chemotype of the sponge.

Materials:

- Frozen or fresh *Luffariella variabilis* sponge tissue
- Methanol (MeOH)
- Chloroform (CHCl₃)
- Hexane

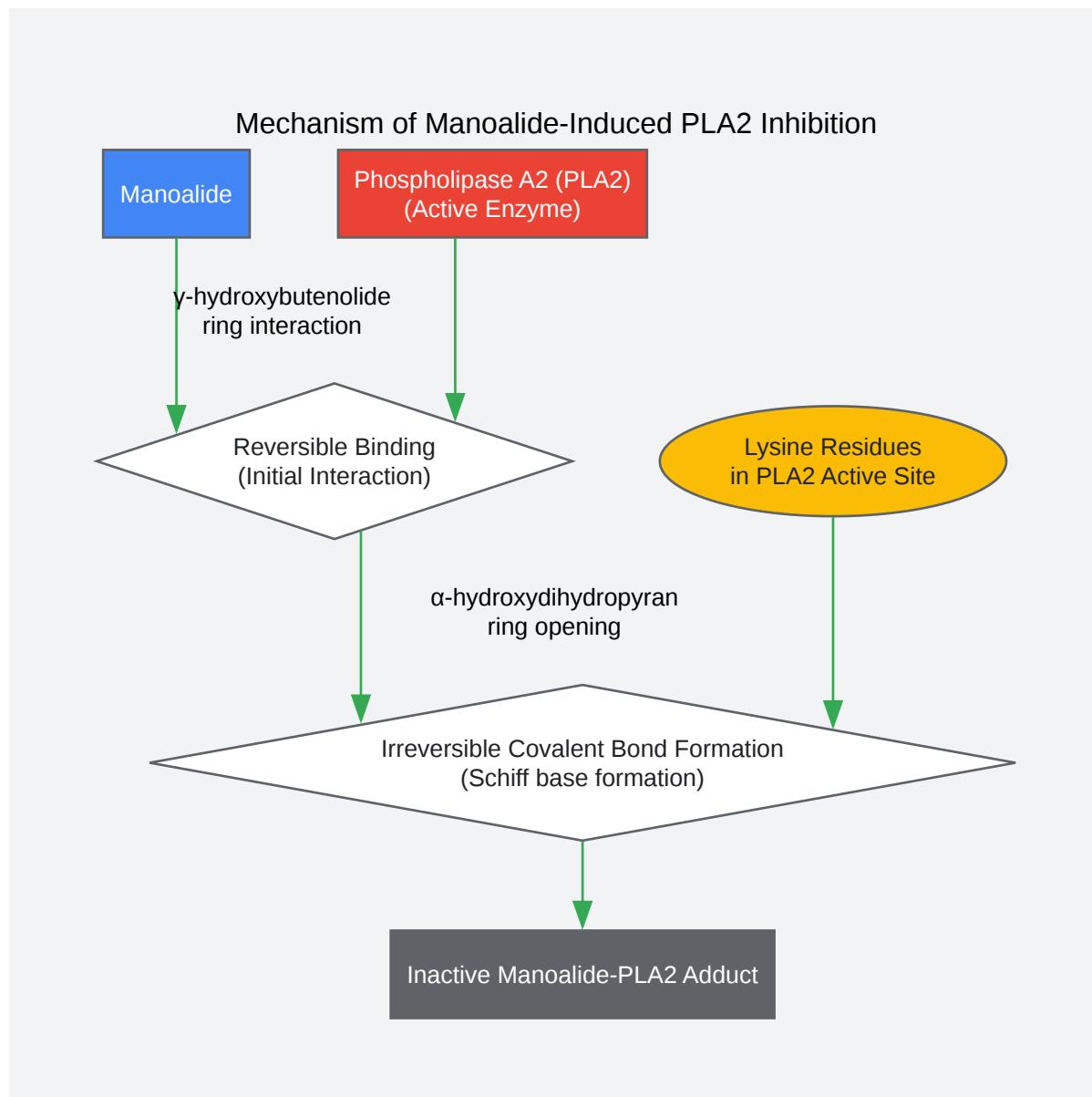
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system with a silica gel column
- Solvents for chromatography (e.g., hexane, ethyl acetate gradients)
- Rotary evaporator

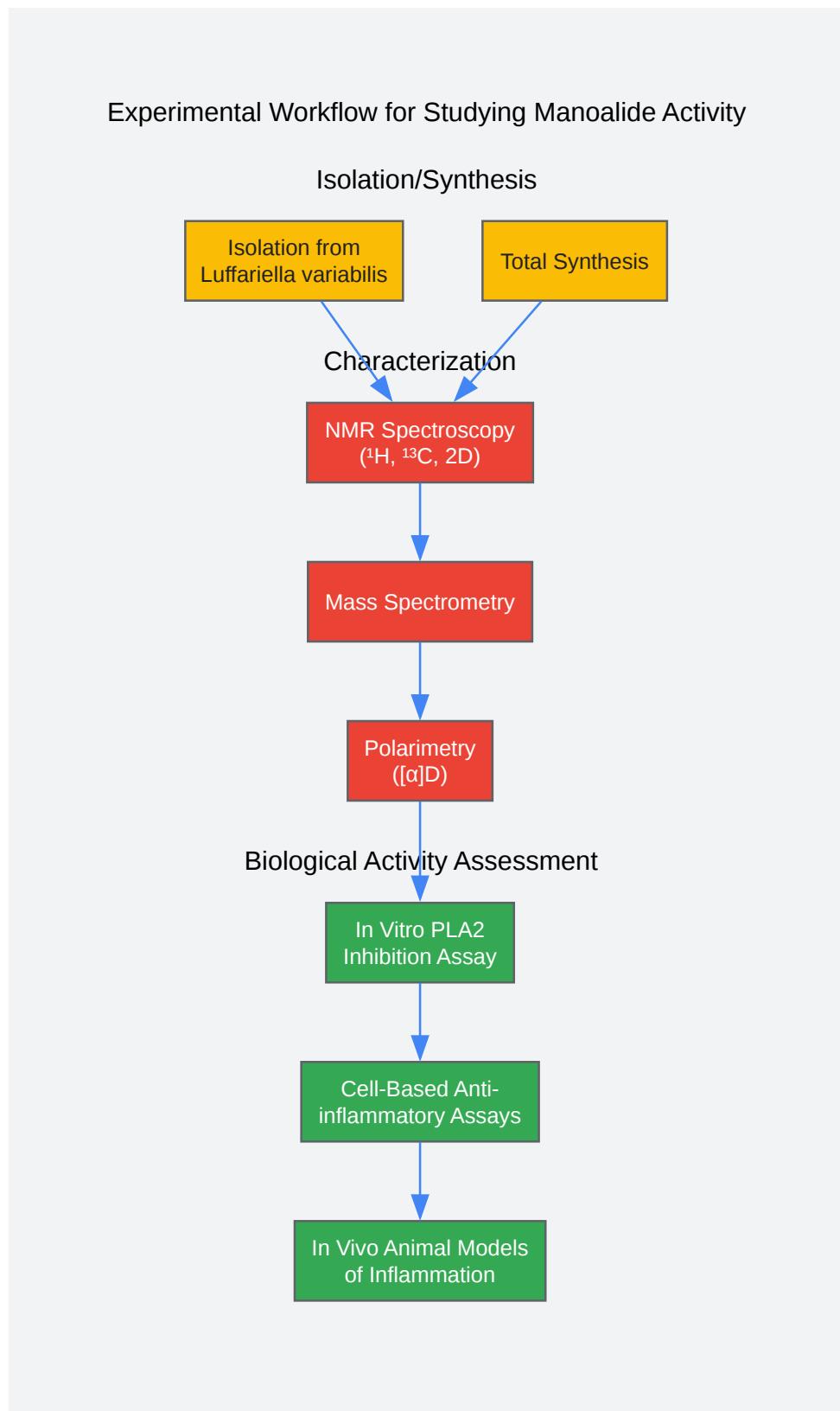
Procedure:

- Extraction: The sponge tissue is homogenized and extracted exhaustively with a mixture of MeOH:CHCl₃ (typically 1:1 or 2:1 v/v) at room temperature. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on polarity. A common method involves partitioning the extract between hexane and 90% aqueous MeOH. The more polar compounds, including **manoalide**, will preferentially partition into the aqueous methanol layer. This layer is then further partitioned against a solvent of intermediate polarity, such as ethyl acetate.
- Silica Gel Column Chromatography: The ethyl acetate fraction, enriched with **manoalide**, is dried and subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- HPLC Purification: Fractions containing **manoalide**, as identified by TLC, are pooled, concentrated, and further purified by semi-preparative or preparative HPLC on a silica gel column. A typical mobile phase is a mixture of hexane and ethyl acetate. The pure **manoalide** is collected, and the solvent is removed under reduced pressure to yield the final product as a colorless oil or a white solid.

Total Synthesis of (+)-Manoalide

The total synthesis of **manoalide** is a complex undertaking that has been achieved by several research groups. While a detailed, step-by-step protocol is beyond the scope of this guide, the


general strategies often involve the following key transformations:


- Stereoselective construction of the hydrophobic side chain: This is often achieved through Wittig-type reactions or other olefination methods to establish the (E)-alkene.
- Construction of the dihydropyran ring: Methods such as hetero-Diels-Alder reactions or intramolecular cyclizations are commonly employed to form this core structure with the correct stereochemistry.
- Formation of the butenolide ring: This moiety is often introduced late in the synthesis, for example, through the oxidation of a corresponding furan precursor.

Key reactions that have been successfully utilized in the synthesis of the **manoalide** skeleton include copper(I)-catalyzed coupling reactions and carbomagnesiation reactions to construct the carbon framework with a high degree of stereocontrol.^[3]

Signaling Pathway and Experimental Workflow Diagrams

The primary biological activity of **manoalide** is its irreversible inhibition of phospholipase A2 (PLA2). The following diagrams illustrate the mechanism of this inhibition and a general workflow for its investigation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Manoalide | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies towards the total synthesis of manoalide - ePrints Soton [eprints.soton.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Manoalide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158911#manoalide-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

